molecular formula C12H11N3O2S B14918629 7-Hydroxy-2-(phenylamino)-2,3-dihydrothiazolo[4,5-b]pyridin-5(6H)-one

7-Hydroxy-2-(phenylamino)-2,3-dihydrothiazolo[4,5-b]pyridin-5(6H)-one

Cat. No.: B14918629
M. Wt: 261.30 g/mol
InChI Key: QYENERQOFFAHPI-UHFFFAOYSA-N
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Description

7-Hydroxy-2-(phenylamino)-2,3-dihydrothiazolo[4,5-b]pyridin-5(6H)-one is a heterocyclic compound that belongs to the thiazole and pyridine families

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-2-(phenylamino)-2,3-dihydrothiazolo[4,5-b]pyridin-5(6H)-one typically involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction conditions include refluxing the mixture for several hours to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-2-(phenylamino)-2,3-dihydrothiazolo[4,5-b]pyridin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

7-Hydroxy-2-(phenylamino)-2,3-dihydrothiazolo[4,5-b]pyridin-5(6H)-one has several scientific research applications:

Mechanism of Action

The mechanism by which 7-Hydroxy-2-(phenylamino)-2,3-dihydrothiazolo[4,5-b]pyridin-5(6H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in disease pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and pyridine derivatives, such as:

Uniqueness

What sets 7-Hydroxy-2-(phenylamino)-2,3-dihydrothiazolo[4,5-b]pyridin-5(6H)-one apart is its unique combination of thiazole and pyridine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing new therapeutic agents and studying complex chemical reactions.

Properties

Molecular Formula

C12H11N3O2S

Molecular Weight

261.30 g/mol

IUPAC Name

2-anilino-3,4-dihydro-2H-[1,3]thiazolo[4,5-b]pyridine-5,7-dione

InChI

InChI=1S/C12H11N3O2S/c16-8-6-9(17)14-11-10(8)18-12(15-11)13-7-4-2-1-3-5-7/h1-5,12-13,15H,6H2,(H,14,17)

InChI Key

QYENERQOFFAHPI-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=C(NC(S2)NC3=CC=CC=C3)NC1=O

Origin of Product

United States

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